Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate
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Overview
Description
Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in natural products. This particular compound is characterized by its unique structure, which includes a phenylcyclopropyl group and a benzoate ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate typically involves the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the reaction of benzoic acid with methanol in the presence of sulfuric acid to form methyl benzoate. The phenylcyclopropyl group can be introduced through a Friedel-Crafts acylation reaction using phenylcyclopropyl ketone and aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed
Oxidation: Benzoic acid derivatives
Reduction: Alcohol derivatives
Substitution: Amide derivatives
Scientific Research Applications
Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The phenylcyclopropyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate
- Ethyl N-[(2-phenylcyclopropyl)carbonyl]phenylalaninate
Uniqueness
Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate is unique due to its specific combination of a phenylcyclopropyl group and a benzoate ester moiety. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. The presence of the cyclopropyl ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H17NO3 |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 2-[(2-phenylcyclopropanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C18H17NO3/c1-22-18(21)13-9-5-6-10-16(13)19-17(20)15-11-14(15)12-7-3-2-4-8-12/h2-10,14-15H,11H2,1H3,(H,19,20) |
InChI Key |
WKJFCDMOKUFFGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
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